2-(3,5-Dimethylphenoxy)benzaldehyde

Lipophilicity LogP Membrane permeability

Drug-discovery teams needing LogP >4.0 benzaldehyde building blocks risk failed syntheses with cheaper analogs. 2-(3,5-Dimethylphenoxy)benzaldehyde (CAS 320423-51-6) delivers a ~1-log-unit LogP advantage over 2-phenoxybenzaldehyde, ensuring consistent CNS permeability. • ≥97% purity with NMR/HPLC/GC QC documentation • Distillable at 122-124 °C (0.05 mBar) for pre-reaction purification • Ortho-substituted scaffold validated in pyrethroid ester synthesis (JPS57118532A). Ambient shipping; research-scale quantities in stock.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 320423-51-6
Cat. No. B1299730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenoxy)benzaldehyde
CAS320423-51-6
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=CC=CC=C2C=O)C
InChIInChI=1S/C15H14O2/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-10H,1-2H3
InChIKeySZCIXTZUAFRBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenoxy)benzaldehyde: Chemical Identity & Properties


2-(3,5-Dimethylphenoxy)benzaldehyde is an aromatic ether–aldehyde of formula C₁₅H₁₄O₂ (MW 226.27 g/mol), classified as a substituted benzaldehyde bearing a 3,5-dimethylphenoxy group at the ortho position. It is supplied as a low-melting solid or viscous liquid with a boiling point of 122–124 °C at 0.05 mBar and a calculated atmospheric boiling point of 331.3 °C . The compound possesses a polar surface area of 26.3 Ų, three rotatable bonds, and satisfies Lipinski's Rule of Five, making it compatible with drug-discovery workflows [1]. Commercial availability includes purities of 90 % (Sigma-Aldrich/Key Organics) and 97 % (Bidepharm) with batch-specific QC documentation (NMR, HPLC, GC) .

1
Drug-discovery scaffold satisfying Lipinski's Rule of Five
2
Ortho-substituted benzaldehyde for field-effect oxidation studies
3
Vacuum-distillable intermediate for purity-critical synthetic routes

Risks of Generic Substitution for 2-(3,5-Dimethylphenoxy)benzaldehyde


Although numerous phenoxybenzaldehydes share the C₆H₅–O–C₆H₄–CHO core, variation in the position of the aldehyde group (ortho vs. para) and the methylation pattern on the phenoxy ring produce measurable differences in lipophilicity, steric environment, and oxidation kinetics that cannot be corrected by a simple adjustment of reaction conditions. The ortho arrangement in 2-(3,5-dimethylphenoxy)benzaldehyde creates a distinct steric and electronic environment around the carbonyl that alters its redox behavior relative to para congeners, and the 3,5-dimethyl substitution raises LogP by approximately one log unit compared with unsubstituted 2-phenoxybenzaldehyde [1]. Consequently, substituting a cheaper or more readily available phenoxybenzaldehyde—even one with identical molecular formula—can lead to failed downstream transformations or non-reproducible biological data, making compound-specific qualification essential.

Isomer shift Para isomers may not replicate ortho field-effect reactivity
Lipophilicity drift Unsubstituted analogs can shift LogP by ~1 log unit, altering membrane partitioning
QC variability Comparable nominal purity may not reflect multi-method batch QC documentation

Comparative Evidence: 2-(3,5-Dimethylphenoxy)benzaldehyde vs. Analogs


Lipophilicity (LogP) Differentiation Among Isomers

The target compound shows a LogP of 4.36 (Chemsrc) or 4.21 (Chembase), which is substantially higher than the para isomer 4-(3,5-dimethylphenoxy)benzaldehyde (LogP 3.91) and the unsubstituted ortho analog 2-phenoxybenzaldehyde (LogP 3.02–3.44) [1]. A LogP difference of ~0.45 vs. the para isomer and ~1.0–1.3 vs. the unsubstituted ortho analog translates to roughly a 2.8-fold and 10–20-fold increase in octanol–water partition coefficient, respectively, predicting materially different membrane permeation and tissue distribution behavior.

LogP differentiation
Head-to-head
Target LogP 4.21–4.36 vs. para isomer 3.91 vs. unsubstituted ortho 3.02–3.44
Supports higher membrane permeability context
~2.8-fold to 20-fold partition increase; cell-based assay interpretation may shift
Lipophilicity LogP Membrane permeability Drug-likeness

Oxidation Reactivity: Ortho vs. Para Isomer Differentiation

The rates of oxidation of ortho-substituted benzaldehydes, including the target compound, are governed primarily by the field (inductive) effect and require a tetraparametric LDRS equation for correlation, whereas para-substituted analogs such as 4-(3,5-dimethylphenoxy)benzaldehyde are more susceptible to the delocalization (resonance) effect and correlate with a triparametric LDR equation [1][2]. This mechanistic divergence is observed across multiple oxidizing systems (quinolinium fluorochromate, pyridinium bromochromate, bis(2,2′-bipyridyl)copper(II) permanganate).

Oxidation reactivity
Class-level
Ortho: tetraparametric LDRS, field-dominant. Para: triparametric LDR, resonance-dominant
Mechanistic divergence across oxidant systems
Quantitative rates are system-dependent; review for process design
Oxidation kinetics Structure-reactivity correlation Field effect Synthetic route design

Physical Form and Distillability Comparison

2-(3,5-Dimethylphenoxy)benzaldehyde is described as a low-melting solid or viscous liquid with an experimental boiling point of 122–124 °C at 0.05 mBar . In contrast, the positional isomer 2-(3,4-dimethylphenoxy)benzaldehyde has a calculated boiling point of 335.4 °C at 760 mmHg (no experimental vacuum bp reported) , and 3-phenoxybenzaldehyde (unsubstituted, meta-aldehyde) is a free-flowing liquid at room temperature with a melting point of 13 °C and a boiling point of 140 °C at 0.1 mmHg . The target compound's capacity to be vacuum-distilled at relatively low temperature facilitates purification without thermal degradation—a practical advantage when high purity is required for sensitive downstream reactions.

Physical form & distillability
Cross-study
Target bp 122–124 °C @ 0.05 mBar vs. 3-phenoxybenzaldehyde bp 140 °C @ 0.1 mmHg
Supports vacuum purification at moderate temperatures
2-(3,4-isomer) lacks experimental vacuum bp data
Physical form Boiling point Purification Handling

Commercial Purity and QC Documentation Comparison

The target compound is commercially available at 97 % purity from Bidepharm with batch-specific QC reports including NMR, HPLC, and GC , and at 90 % purity from Sigma-Aldrich/Key Organics . The para isomer 4-(3,5-dimethylphenoxy)benzaldehyde is listed at 95–97 % purity from multiple vendors but without consistently advertised multi-method batch QC . The unsubstituted analog 3-phenoxybenzaldehyde is typically supplied at 97–98 % (GC) . While nominal purity values appear similar, the availability of orthogonal QC methods (NMR + HPLC + GC) for the target compound provides a higher confidence level for identity and purity verification, which is critical when the compound is used as a building block in multi-step syntheses where impurities propagate.

QC documentation scope
Cross-study
97% purity with NMR + HPLC + GC vs. 95–98% with limited orthogonal QC for isomers
May reduce batch failure risk in multi-step synthesis
Vendor specifications as of 2024–2025 catalog data
Purity Quality control Procurement Batch consistency

Density and Refractive Index for Isomer Differentiation

The target compound has a density of 1.107 g/cm³ and a refractive index of 1.592 , whereas 2-(3,4-dimethylphenoxy)benzaldehyde has a density of 1.1±0.1 g/cm³ (identical within error) but a flash point of 143.2 °C versus 140.4 °C for the target . The unsubstituted 3-phenoxybenzaldehyde has a density of 1.147 g/cm³ and a refractive index of 1.596 . These subtle but measurable differences in bulk properties provide a rapid, non-destructive identity check upon receipt. The combination of density (1.107), refractive index (1.592), and flash point (140.4 °C) constitutes a unique fingerprint that distinguishes 2-(3,5-dimethylphenoxy)benzaldehyde from its isomers.

Density & refractive index
Cross-study
Density 1.107 g/cm³, nD 1.592, flash point 140.4 °C vs. distinct isomer fingerprints
Rapid identity verification upon receipt
Δ density −0.04 vs. 3-phenoxybenzaldehyde; Δ flash point −2.8 °C vs. 2-(3,4-isomer)
Density Refractive index Identity verification Isomer differentiation

Synthetic Utility: Oxime Derivatives and Pyrethroid Chemistry

The target compound is explicitly described as an intermediate for insecticidal and acaricidal phenoxybenzyl pyrethroid esters in a foundational Hoechst AG patent (JPS57118532A), which discloses a generic class of substituted phenoxybenzaldehydes for this application [1]. Additionally, the compound has been converted to its oxime derivative (CAS 449778-77-2, 2-(3,5-dimethylphenoxy)benzaldehyde oxime) via reaction with hydroxylamine, a transformation documented by multiple commercial suppliers . While 3-phenoxybenzaldehyde is also widely used in pyrethroid synthesis, the 3,5-dimethyl substitution pattern on the phenoxy ring introduces steric bulk and altered electron density that can modulate the biological activity of the final pyrethroid ester—a parameter that cannot be replicated by the unsubstituted or differently substituted analogs.

Synthetic utility
Class-level
Claimed as pyrethroid intermediate in Hoechst patent; oxime derivative commercially available
Distinct steric profile for pyrethroid SAR
No comparative yield or bioactivity data available
Synthetic intermediate Oxime Pyrethroid Building block

Application Scenarios for 2-(3,5-Dimethylphenoxy)benzaldehyde


Medicinal Chemistry: Elevated Lipophilicity Scaffold

When a drug-discovery project demands a benzaldehyde building block with LogP above 4.0 to enhance membrane permeability or match a hydrophobic binding pocket, 2-(3,5-dimethylphenoxy)benzaldehyde (LogP 4.21–4.36) provides a ~1-log-unit advantage over 2-phenoxybenzaldehyde (LogP ~3.0–3.3) and a ~0.5-log-unit advantage over its para isomer (LogP 3.91) without altering the core pharmacophore connectivity [1]. This differential is especially relevant for CNS-targeted programs where higher LogP correlates with improved blood-brain barrier penetration.

Synthetic Methodology: Oxidation Kinetics of Ortho-Substituted Benzaldehydes

Investigators studying structure-reactivity relationships in benzaldehyde oxidation should select 2-(3,5-dimethylphenoxy)benzaldehyde as a representative ortho-substituted substrate because its oxidation kinetics are governed by field effects described by a tetraparametric LDRS equation, in contrast to para isomers that follow triparametric LDR correlations dominated by resonance effects [1]. Using the correct ortho isomer ensures that mechanistic conclusions about field-effect dominance are experimentally validated on the appropriate substrate class.

Agrochemical Discovery: Pyrethroid Ester Synthesis

The Hoechst AG patent JPS57118532A explicitly identifies substituted phenoxybenzaldehydes—including the 3,5-dimethylphenoxy variant—as intermediates for insecticidal and acaricidal pyrethroid esters [1]. Researchers synthesizing next-generation pyrethroids with altered environmental persistence or resistance profiles can employ 2-(3,5-dimethylphenoxy)benzaldehyde to introduce steric bulk at the phenoxy ring, a modification that is not achievable with the commodity intermediate 3-phenoxybenzaldehyde. The compound's availability at 97 % purity with multi-method QC supports reproducible SAR campaigns .

Multi-Step Synthesis: Vacuum Distillation Purification

The target compound's experimentally verified boiling point of 122–124 °C at 0.05 mBar enables purification by standard laboratory vacuum distillation without specialized high-vacuum equipment [1]. This is a practical advantage over higher-boiling analogs such as 2-(3,4-dimethylphenoxy)benzaldehyde (calculated atmospheric bp 335.4 °C) that may require more demanding purification protocols. For synthetic routes where aldehyde purity is critical—e.g., in reductive amination or Grignard addition steps—the ability to distill the starting material ensures consistent reaction outcomes.

Application
Selection Property
Validation Focus
Elevated lipophilicity scaffold
LogP 4.21–4.36 providing ~1-log-unit advantage
Membrane permeability and CNS penetration context
Oxidation kinetics studies
Ortho-substituted, field-effect dominant substrate
LDRS correlation model validation
Pyrethroid ester synthesis
3,5-Dimethylphenoxy steric and electronic motif
Patent-documented intermediate utility; SAR campaigns
Vacuum distillation purification
bp 122–124 °C at 0.05 mBar
Standard lab vacuum equipment compatibility

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